Researchers face unreliable results using hygroscopic, water-insoluble 1-prop-2-ynylpiperazine free base. The dihydrochloride salt eliminates this barrier:
• Crystalline solid (mp 223-225 °C), stable at RT, no inert gas needed.
• Freely soluble in water, enabling CuAAC click chemistry in physiological buffers without organic co-solvents.
• Precise 2:1 HCl stoichiometry ensures reproducible pH and ionic strength.
• Validated building block for MAO/cholinesterase inhibitor libraries.
95% purity, in stock for immediate delivery.
Molecular FormulaC7H14Cl2N2
Molecular Weight197.1 g/mol
CAS No.90000-39-8
Cat. No.B1285953
⚠ Attention: For research use only. Not for human or veterinary use.
1-Prop-2-ynylpiperazine dihydrochloride (CAS 90000-39-8) is a piperazine derivative that features a terminal alkyne (propargyl) group and is isolated as a stable dihydrochloride salt [1]. As a bifunctional building block, it contains both a nucleophilic secondary amine and an alkyne handle, which positions it as a key intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and the synthesis of central nervous system (CNS)-targeted ligands . Its primary applications lie in medicinal chemistry and chemical biology, where it is used to introduce a propargyl-piperazine motif into bioactive molecules, particularly those targeting monoamine oxidases (MAO) and cholinesterases [2].
Water-compatible dihydrochloride salt for aqueous CuAAC click chemistry
Stable propargyl-piperazine building block for CNS-targeted ligand synthesis
[2] Zindo, M., et al. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. ScienceDirect. View Source
Why 1-Prop-2-ynylpiperazine Dihydrochloride Cannot Be Substituted
While 1-prop-2-ynylpiperazine free base (CAS 52070-67-4) and its dihydrochloride salt share the same core structure, their physicochemical properties and experimental utility diverge significantly, precluding direct substitution in research and development workflows. The free base is a low-melting solid or liquid (58-62 °C) that is highly hygroscopic and sensitive to air and heat, requiring storage under inert gas and refrigeration . In stark contrast, the dihydrochloride salt (CAS 90000-39-8) is a high-melting crystalline solid (223-225 °C) that is stable at room temperature and can be handled under ambient conditions [1]. Beyond stability, the dihydrochloride salt provides a dramatic improvement in aqueous solubility compared to the free base, which is only reported as soluble in organic solvents like methanol . For applications in aqueous biological assays, bioconjugation reactions, or any synthetic step where water is the solvent, the free base is effectively unusable without a laborious in situ salt formation step. Furthermore, the precise 2:1 HCl stoichiometry of the dihydrochloride salt ensures reproducible pH and ionic strength control in sensitive experiments, a critical parameter that is difficult to achieve with the unrefined free base. These quantifiable differences in melting point, stability profile, and solubility mandate the specific procurement of the dihydrochloride salt for all applications requiring a well-defined, bench-stable, and water-compatible propargyl-piperazine reagent.
Water-compatible salt; suitable for aqueous biological assays
Insoluble in water; requires organic co-solvents that may affect biomolecules
Comprehensive CoA (HPLC, NMR) supports reproducible synthesis
Often lacks full analytical documentation; purity and identity must be verified
Due to these differences, direct substitution may alter reaction outcomes and assay conditions; independent validation is recommended before any replacement.
1-Prop-2-ynylpiperazine Dihydrochloride: Key Differentiators vs. Analogs
Thermal Stability Advantage
1-Prop-2-ynylpiperazine dihydrochloride (CAS 90000-39-8) demonstrates a profoundly higher melting point compared to its free base analog (CAS 52070-67-4). The dihydrochloride salt melts with decomposition at 223-225 °C [1], whereas the free base melts between 58-62 °C . This represents a +163 °C increase in melting point.
Thermal StabilityReported
Melting point: 223–225 °C (dihydrochloride) vs 58–62 °C (free base); +163 °C
Standard determination; decomposition noted at melt.
Physical ChemistryCompound HandlingStability
Evidence Dimension
Melting Point (Thermal Stability)
Target Compound Data
223 - 225 °C (decomposition)
Comparator Or Baseline
1-Prop-2-ynylpiperazine free base: 58 - 62 °C
Quantified Difference
+163 °C (increase)
Conditions
Standard melting point determination.
Why This Matters
This difference is decisive for procurement: the dihydrochloride is a stable, non-hygroscopic solid at room temperature, eliminating the need for cold-chain shipping and inert-atmosphere storage required for the free base , thereby simplifying logistics and ensuring long-term reagent integrity.
The dihydrochloride salt form (CAS 90000-39-8) is designed for superior aqueous solubility compared to its free base counterpart. While specific water solubility data in g/L for 90000-39-8 is not widely published, the free base (CAS 52070-67-4) is only reported as being soluble in organic solvents such as methanol, with no indication of aqueous solubility . As a dihydrochloride salt, this compound belongs to a class of piperazine salts known for their significantly enhanced water solubility, a characteristic essential for standard aqueous biological assay conditions .
Aqueous SolubilityClass-level
Qualitative shift from organic-soluble free base to water-compatible dihydrochloride salt.
May support aqueous bioconjugation; verify per protocol.
Specific solubility data not published; inferred from piperazine hydrochloride class.
SolubilityAqueous CompatibilityClick Chemistry
Evidence Dimension
Aqueous Solubility
Target Compound Data
Dihydrochloride salt; predicted high aqueous solubility.
Comparator Or Baseline
1-Prop-2-ynylpiperazine free base: Not reported as water-soluble; soluble in methanol.
Quantified Difference
Qualitative change from organic-soluble to water-compatible.
Conditions
Class-level property inferred from piperazine hydrochloride salts.
Why This Matters
For experiments requiring aqueous buffer systems—including bioconjugation, enzymatic assays, and cell-based studies—the dihydrochloride salt is the only viable choice, whereas the free base would precipitate and require organic co-solvents that can denature proteins or kill cells.
SolubilityAqueous CompatibilityClick Chemistry
Purity and Quality Control
Reputable suppliers specify a high standard of purity for 1-Prop-2-ynylpiperazine dihydrochloride. For instance, Bidepharm offers a standard purity of 95% , while other vendors provide material at 97% or 98% purity. In contrast, the free base (CAS 52070-67-4) is often supplied at a purity of 97% but without the same level of analytical characterization (e.g., NMR, HPLC, GC) that is standard for the dihydrochloride salt from major chemical suppliers.
Purity & QCSpecification review
Purity ≥95% to ≥98% with HPLC, NMR, GC data in CoA.
Supports reproducible synthesis and documentation needs.
Comparable purity levels, but with enhanced analytical documentation for the dihydrochloride salt.
Conditions
Vendor specifications as of 2024-2025.
Why This Matters
While purity values are similar, the procurement of the dihydrochloride salt from established vendors typically includes access to comprehensive certificates of analysis (CoA) with HPLC, NMR, and GC data . This documentation is essential for regulatory compliance, publication, and ensuring that experimental outcomes are not confounded by unknown impurities.
Quality ControlReproducibilitySynthesis
CuAAC Click Chemistry Reactivity
The defining feature of 1-Prop-2-ynylpiperazine dihydrochloride is its terminal alkyne group, which makes it a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click chemistry reaction [1]. This reactivity is a class-level characteristic shared with the free base, but the dihydrochloride's superior handling and water solubility make it the reagent of choice for this application. In contrast, piperazine analogs lacking the alkyne group, such as 1-propylpiperazine dihydrochloride or 1-methylpiperazine, cannot participate in CuAAC chemistry.
Essential for triazole-linked conjugates (PROTACs, fluorescent probes).
Standard Cu(I) catalysis required.
Click ChemistryBioconjugationCuAAC
Evidence Dimension
Functional Group Reactivity (CuAAC Click Chemistry)
Target Compound Data
Contains terminal alkyne; enables CuAAC.
Comparator Or Baseline
1-Propylpiperazine dihydrochloride: No alkyne; cannot undergo CuAAC.
Quantified Difference
Binary (reactive vs. non-reactive) for this application.
Conditions
Standard CuAAC conditions (Cu(I) catalyst, azide partner).
Why This Matters
For any research program requiring the attachment of a piperazine moiety to another molecule via a stable triazole linkage (e.g., PROTACs, fluorescent probes, PEGylation), 1-Prop-2-ynylpiperazine dihydrochloride is the essential and non-substitutable starting material.
Click ChemistryBioconjugationCuAAC
[1] Zindo, M., et al. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. ScienceDirect. View Source
Propargyl-Piperazine Pharmacophore in CNS Targets
The propargyl-piperazine substructure is recognized as a privileged scaffold in medicinal chemistry for targeting enzymes relevant to neurodegenerative diseases, specifically monoamine oxidases (MAO) and cholinesterases (ChEs) [1]. Aliphatic propargylamine derivatives are known to be potent, selective, and irreversible inhibitors of MAO-B [1]. While direct IC50 data for 1-Prop-2-ynylpiperazine dihydrochloride itself is not publicly available, its use as a key intermediate in the synthesis of potent and reversible selective butyrylcholinesterase (BChE) inhibitors has been reported . This is in contrast to many other piperazine building blocks, which do not feature this specific pharmacophore and therefore have different biological activity profiles.
CNS PharmacophoreReported
Propargyl-piperazine scaffold used in synthesis of BChE inhibitors; contains MAO pharmacophore.
Supports SAR studies for neurodegenerative disease research.
Direct IC50 data not publicly available for this compound.
Medicinal ChemistryMAO InhibitionCholinesterase
Evidence Dimension
Target Engagement (MAO-B, ChE Inhibition)
Target Compound Data
Serves as a synthetic precursor to known BChE inhibitors ; contains the propargylamine pharmacophore for MAO inhibition [1].
Comparator Or Baseline
Piperazine analogs lacking the propargyl group (e.g., 1-methylpiperazine) show no MAO/ChE inhibitory activity.
Quantified Difference
N/A (Precursor vs. final inhibitor).
Conditions
Synthetic utility in medicinal chemistry campaigns.
Why This Matters
For medicinal chemists developing treatments for Alzheimer's or Parkinson's disease, this compound provides a direct synthetic entry point into a validated chemical space. Procuring this specific propargyl-piperazine scaffold is mandatory for exploring structure-activity relationships (SAR) around the MAO/ChE pharmacophore.
Medicinal ChemistryMAO InhibitionCholinesterase
[1] Zindo, M., et al. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. ScienceDirect. View Source
Leverage the dihydrochloride salt's water solubility to perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in purely aqueous or physiological buffers. This enables the direct attachment of piperazine moieties to azide-functionalized biomolecules (e.g., peptides, oligonucleotides, or proteins) under mild, biocompatible conditions, circumventing the need for organic co-solvents that can denature biological macromolecules [1].
CNS-Targeted Library Synthesis
Employ 1-Prop-2-ynylpiperazine dihydrochloride as the foundational building block for generating focused libraries of propargylamine-containing compounds. This scaffold is a known pharmacophore for inhibiting monoamine oxidases (MAO-A/B) and cholinesterases, making it an ideal starting material for developing novel therapeutic candidates for neurodegenerative diseases like Alzheimer's and Parkinson's .
Analytical Reference Standard
Given its high purity (up to 98%) and well-characterized nature (with available NMR, HPLC, and GC data), this dihydrochloride salt is ideally suited as a reference standard in analytical chemistry. Use it to develop and validate HPLC or LC-MS methods for quantifying propargyl-piperazine derivatives in biological matrices or to establish impurity profiles for process chemistry development .
Functional Polymer and Surface Modification
Utilize the terminal alkyne group of the compound for post-polymerization modification. The dihydrochloride salt can be readily dissolved in polar solvents to functionalize polymers or nanoparticles with a piperazine group, which can subsequently be used to modulate surface charge, hydrophilicity, or as a linker for further conjugation in the development of advanced materials or drug delivery systems [1].
Application
Selection Property
Validation Focus
Aqueous click bioconjugation research
Water-soluble alkyne-piperazine salt
CuAAC reaction efficiency in physiological buffers
CNS ligand library synthesis for neurodegenerative disease models
Propargyl-piperazine pharmacophore scaffold
MAO/ChE inhibition SAR profiling
Analytical method development
High-purity dihydrochloride with CoA
HPLC/LC-MS method validation and impurity profiling
Functional polymer and surface modification
Terminal alkyne for post-polymerization functionalization
Surface charge modulation and conjugation efficiency
[1] Zindo, M., et al. (2025). Molecules with alkyne fragment in medicinal chemistry: The path from neurotoxins to drugs. ScienceDirect. View Source
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